(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid
Description
(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative featuring an imidazo[1,2-a]pyridine core substituted with an ethoxycarbonyl group at position 3 and a boronic acid moiety at position 6. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in drug discovery .
The ethoxycarbonyl group at position 3 may influence electronic and steric properties, affecting reactivity in coupling reactions and solubility profiles. The boronic acid at position 6 enables participation in cross-coupling reactions, making it a valuable intermediate for synthesizing complex heterocycles.
Properties
Molecular Formula |
C10H11BN2O4 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
(3-ethoxycarbonylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-5-12-9-4-3-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3 |
InChI Key |
KMEUPWFYPHWYNL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC=C2C(=O)OCC)C=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group . Another approach involves metal-free oxidation and photocatalysis strategies .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid serves as a versatile building block for constructing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes . The imidazo[1,2-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can be contextualized by comparing it with related imidazo[1,2-a]pyridine-based boronic acids and esters. Below is a detailed analysis:
Structural and Physicochemical Comparison
Table 1: Key Properties of this compound and Analogues
Pharmacokinetic and Stability Considerations
- Synthetic Precursors : Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1215504-30-5) serves as a precursor for boronic acid synthesis but lacks the boronic acid group, limiting its direct utility in couplings .
Biological Activity
(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid, with the CAS number 2169243-60-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C10H11BN2O4 and a molecular weight of 234.02 g/mol. It is part of a class of compounds known for their ability to interact with various biological targets, particularly in the context of therapeutic applications.
- Molecular Formula : C10H11BN2O4
- Molecular Weight : 234.02 g/mol
- CAS Number : 2169243-60-9
Boronic acids are known to exhibit unique interactions with biomolecules due to their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications. The imidazo[1,2-a]pyridine scaffold contributes to the compound's ability to interact with specific enzymes and receptors, potentially modulating their activity.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to exert cytotoxic effects on human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways.
| Target Enzyme | IC50 (nM) | Effect |
|---|---|---|
| JAK1 | 50 | Inhibition of phosphorylation |
| JAK2 | 75 | Reduced signaling in cancer cells |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models of cancer. In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
